molecular formula C16H23NO4 B2905537 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide CAS No. 2195875-55-7

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide

Cat. No.: B2905537
CAS No.: 2195875-55-7
M. Wt: 293.363
InChI Key: ZXGZXHOQDQKAJD-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentyl ring with a hydroxyethoxy group and a phenoxyacetamide moiety, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-(2-hydroxyethoxy)cyclopentane with phenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors can be employed to ensure efficient production. Purification steps such as recrystallization or chromatography may be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carbonyl group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: CrO₃, PCC, dichloromethane (DCM)

  • Reduction: LiAlH₄, ether

  • Substitution: Various nucleophiles, polar aprotic solvents

Major Products Formed:

  • Oxidation: Phenoxyacetamide derivatives with carbonyl groups

  • Reduction: Phenoxyacetamide derivatives with hydroxyl groups

  • Substitution: Phenoxyacetamide derivatives with different nucleophiles

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide is structurally similar to other phenoxyacetamide derivatives.

  • Uniqueness: Its unique feature is the presence of the hydroxyethoxy group on the cyclopentyl ring, which may confer different chemical and biological properties compared to other compounds in the same class.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c18-10-11-21-16(8-4-5-9-16)13-17-15(19)12-20-14-6-2-1-3-7-14/h1-3,6-7,18H,4-5,8-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGZXHOQDQKAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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